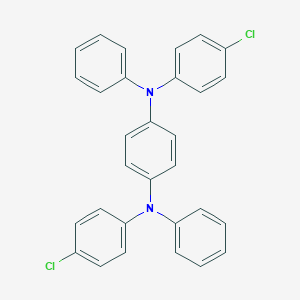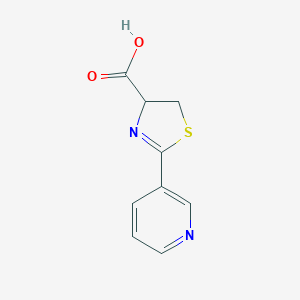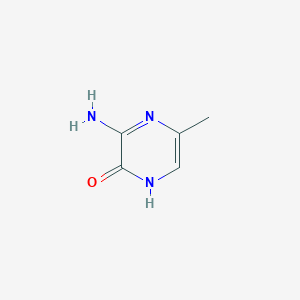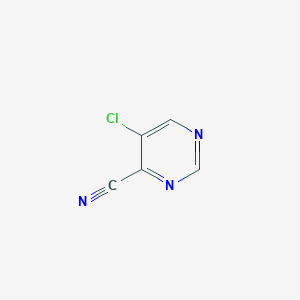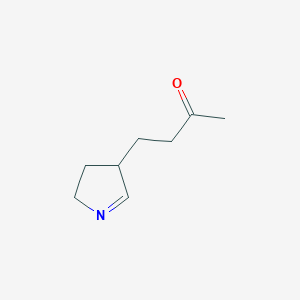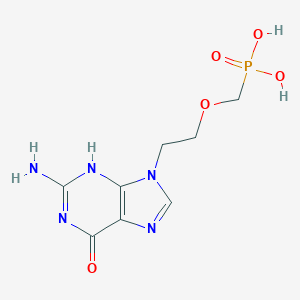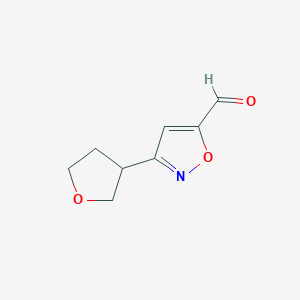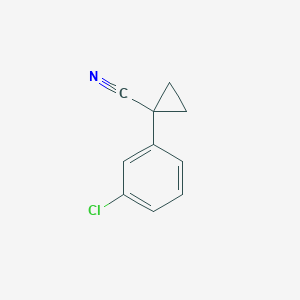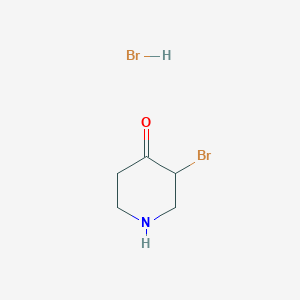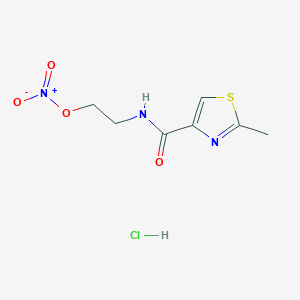
4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is known to have a wide range of biochemical and physiological effects, making it a promising candidate for research in different areas.
Wirkmechanismus
The mechanism of action of 4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes. The activation of this pathway by 4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride leads to the upregulation of these genes, resulting in the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and increase cellular energy production. Additionally, the compound has been shown to have neuroprotective effects, protecting against neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride in lab experiments is its ability to reduce oxidative stress and inflammation, making it a useful tool for studying the mechanisms underlying these processes. Additionally, the compound has been shown to have neuroprotective effects, making it a promising candidate for the study of neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of 4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride. One potential direction is the development of new derivatives of the compound with improved pharmacokinetic properties and reduced toxicity. Additionally, the compound could be studied further for its potential applications in the treatment of other diseases, such as diabetes and metabolic disorders. Finally, the compound could be used as a tool for the study of the Nrf2 pathway and its role in oxidative stress and inflammation.
In conclusion, 4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride is a promising compound with potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a useful tool for the study of these processes. However, its potential toxicity needs to be carefully monitored, and further research is needed to explore its full potential.
Wissenschaftliche Forschungsanwendungen
4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of these diseases.
Eigenschaften
CAS-Nummer |
121261-51-6 |
|---|---|
Produktname |
4-Thiazolecarboxamide, 2-methyl-N-(2-(nitrooxy)ethyl)-, monohydrochloride |
Molekularformel |
C7H10ClN3O4S |
Molekulargewicht |
267.69 g/mol |
IUPAC-Name |
2-[(2-methyl-1,3-thiazole-4-carbonyl)amino]ethyl nitrate;hydrochloride |
InChI |
InChI=1S/C7H9N3O4S.ClH/c1-5-9-6(4-15-5)7(11)8-2-3-14-10(12)13;/h4H,2-3H2,1H3,(H,8,11);1H |
InChI-Schlüssel |
SNQOWGIOWRKUPX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C(=O)NCCO[N+](=O)[O-].Cl |
Kanonische SMILES |
CC1=NC(=CS1)C(=O)NCCO[N+](=O)[O-].Cl |
Andere CAS-Nummern |
121261-51-6 |
Synonyme |
2-(2-methyl-4-thiazolylcarboxamido)ethyl nitrate FK 336 FK-336 FK336 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

